molecular formula C12H11F3O B11928344 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol

2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol

Cat. No.: B11928344
M. Wt: 228.21 g/mol
InChI Key: LTKYXOFDKAZRIE-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol is a fluorinated secondary alcohol characterized by a hydroxyl group at the 2-position of a pentynol backbone and a 3-(trifluoromethyl)phenyl substituent.

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pent-4-yn-2-ol

InChI

InChI=1S/C12H11F3O/c1-3-7-11(2,16)9-5-4-6-10(8-9)12(13,14)15/h1,4-6,8,16H,7H2,2H3

InChI Key

LTKYXOFDKAZRIE-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC(=CC=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol typically involves the use of trifluoromethylation reactions. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the generation of a trifluoromethyl radical, which then reacts with a suitable precursor to form the desired product. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes. These products retain the trifluoromethyl group, which imparts unique chemical properties to the molecules .

Mechanism of Action

The mechanism by which 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

4-Pentyn-2-ol (CAS 2117-11-5)

  • Structure : CC(CC#C)O .
  • Molecular Formula : C₅H₈O; MW : 84.12 g/mol.
  • Key Differences : Lacks the aromatic trifluoromethylphenyl group.
  • Properties :
    • Simpler structure with lower molecular weight and boiling point.
    • Reduced lipophilicity (logP ~0.8 estimated) compared to fluorinated analogs.
    • Used as a synthetic intermediate in organic chemistry .
Property 4-Pentyn-2-ol 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol (Inferred)
Boiling Point ~213.3°C (extrapolated) Higher due to aromatic and -CF₃ groups (est. >250°C)
logP ~0.8 ~3.5–4.0 (estimated)
Applications Lab reagent, intermediate Potential use in pharmaceuticals or OLEDs

2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol (CAS 85014-08-0)

  • Structure : Trifluoromethoxy (-OCF₃) substituent at the phenyl 4-position .
  • Molecular Formula : C₁₂H₁₁F₃O₂; MW : 244.21 g/mol.
  • Key Differences :
    • -OCF₃ (electron-withdrawing but less than -CF₃) vs. -CF₃.
    • Substituent position (para vs. meta) alters electronic effects and dipole moments.
  • Properties: Lower lipophilicity compared to -CF₃ analogs (logP ~3.0 vs. ~4.0). Potential for altered binding in biological systems due to para-substitution .

4'-(Trifluoromethyl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-2-ol

  • Structure : Biphenyl system with -CF₃ and hydroxyl groups .
  • Molecular Formula : C₁₃H₁₃F₃O; MW : 242.24 g/mol.
  • Key Differences: Saturated cyclohexene ring vs. linear pentynol chain. Planar biphenyl system enables π-π stacking interactions.
  • Applications: Demonstrated utility in photochemical synthesis . Potential as a building block for liquid crystals or catalysts.

DAA Derivatives with Fluorinated Phenyl Groups

  • Examples : 2-(3-(Trifluoromethyl)phenyl)anthracene derivatives .
  • Key Differences: Anthracene core vs. pentynol backbone.
  • Properties :
    • High thermal stability (decomposition >300°C) due to aromatic fluorination.
    • Used as blue host materials in OLEDs for enhanced electron transport .

Structural and Functional Analysis

Electronic Effects

  • The -CF₃ group in 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol induces strong electron-withdrawing effects, stabilizing negative charges and enhancing acidity of the hydroxyl group (pKa ~10–12 estimated) compared to non-fluorinated analogs .
  • Meta-substitution on the phenyl ring creates a distinct dipole compared to para-substituted analogs, influencing solubility and intermolecular interactions .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol is an organic compound notable for its unique structural features, including a trifluoromethyl-substituted phenyl group and a terminal alkyne. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry. The compound's lipophilicity, influenced by the trifluoromethyl group, may facilitate its interaction with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical structure of 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol can be represented as follows:

C12H11F3O\text{C}_{12}\text{H}_{11}\text{F}_3\text{O}
Property Value
Molecular Weight232.22 g/mol
Melting PointNot specified
SolubilityLipophilic
Functional GroupsHydroxyl (-OH), Alkyne (-C≡C)

Enzyme Inhibition

Preliminary studies indicate that 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol may exhibit enzyme inhibition properties. Research suggests that it could interact with specific enzymes, potentially inhibiting their activity. This interaction is crucial for understanding the compound's mechanism of action and therapeutic potential.

Anticancer Potential

Research has highlighted the compound's potential anticancer activity. In vitro studies have demonstrated that derivatives of similar compounds with trifluoromethyl groups can enhance antiproliferative effects against various cancer cell lines, including A549 (non-small cell lung cancer) and MDA-MB-231 (breast cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound Cell Line IC50 (μM)
2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-olA549TBD
2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-olMDA-MB-231TBD

Note: Specific IC50 values for 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol are yet to be determined through direct studies.

The mechanism by which 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol exerts its biological effects is believed to involve binding to specific molecular targets. This binding may alter enzyme activity or receptor function, leading to various biological outcomes, including anti-inflammatory and anticancer effects.

Case Studies

  • Gankyrin Inhibition : A study investigated the antiproliferative effects of compounds structurally similar to 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol against gankyrin-overexpressing cancer cell lines. Results indicated significant improvements in tumor growth inhibition, suggesting that such compounds may serve as effective gankyrin inhibitors .
  • Antibacterial Activity : Related studies on aryl derivatives containing trifluoromethyl groups have shown promising antibacterial activity against various pathogens, indicating that modifications of the compound could lead to broader therapeutic applications .

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